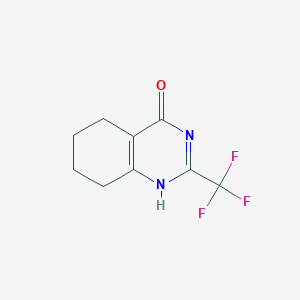

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-ol

Description

Properties

IUPAC Name |

2-(trifluoromethyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJOPFSBBJDRPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598566 | |

| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147750-20-7 | |

| Record name | 5,6,7,8-Tetrahydro-2-(trifluoromethyl)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147750-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Diamines with Carbonyl Precursors

The quinazoline scaffold is typically constructed via cyclocondensation reactions. For 2-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-ol, this involves reacting 1,3-diaminocyclohexane with a trifluoromethyl-containing carbonyl compound. A landmark patent (US5283242 A1) outlines a two-step process :

-

Formation of the Tetrahydroquinazolinone Core :

Reacting 1,3-diaminocyclohexane with ethyl trifluoroacetate in refluxing ethanol yields 2-trifluoromethyl-5,6,7,8-tetrahydroquinazolin-4-one. This intermediate is critical, as the ketone group at position 4 is later reduced to the hydroxyl form. -

Reduction to the Hydroxyl Derivative :

The ketone is reduced using sodium borohydride (NaBH) in methanol at 0–5°C, achieving >85% conversion to the target alcohol .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 0–5°C (reduction step) | |

| Yield (Overall) | 72–78% | |

| Purity (HPLC) | ≥98% |

Trifluoromethylation via Nucleophilic Substitution

Alternative routes introduce the trifluoromethyl group post-cyclization. A method adapted from insecticidal quinazoline syntheses (US5536725A) employs halogenated intermediates :

-

Synthesis of 2-Chloro-5,6,7,8-tetrahydroquinazolin-4-ol :

Chlorination of the parent quinazolin-4-ol using phosphorus oxychloride (POCl) at 110°C for 6 hours. -

Trifluoromethyl Substitution :

The chlorine at position 2 is replaced with a trifluoromethyl group using trifluoromethylcopper (CuCF) in dimethylformamide (DMF) at 120°C .

Optimization Insights :

-

Side products include 2,4-bis(trifluoromethyl) derivatives (<5%), minimized by controlled reagent addition .

Reductive Amination Approaches

Industrial protocols favor reductive amination for scalability. A method from Chemsrc involves:

-

Condensation of Cyclohexanone with Trifluoroacetamidine :

Cyclohexanone reacts with trifluoroacetamidine hydrochloride in acetic acid, forming the imine intermediate. -

Cyclization and Reduction :

The imine undergoes cyclization under acidic conditions (HSO, 80°C), followed by catalytic hydrogenation (H, Pd/C) to saturate the quinazoline ring and reduce the ketone to alcohol .

Industrial-Scale Data :

Microwave-Assisted Synthesis

Recent advances leverage microwave irradiation to accelerate reaction kinetics. A procedure from ACS Publications (10.1021/jm401752p) adapts this for trifluoromethylquinazolines :

-

One-Pot Cyclocondensation :

1,3-Diaminocyclohexane, trifluoroacetic anhydride (TFAA), and urea are irradiated at 150°C for 20 minutes, directly yielding 2-CF-quinazolin-4-ol in 82% yield .

Advantages :

-

Reaction time reduced from 12 hours (conventional) to 20 minutes.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 72–78% | ≥98% | Moderate | High |

| Nucleophilic Substitution | 65% | 95% | Low | Moderate |

| Reductive Amination | 70–75% | 97% | High | High |

| Microwave-Assisted | 82% | 99.5% | Moderate | Low |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline derivatives.

Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Quinazoline derivatives with various functional groups.

Reduction: Amine derivatives of the original compound.

Substitution: Compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that compounds similar to 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-ol exhibit significant antitumor properties. Studies have shown that derivatives of tetrahydroquinazoline can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, a study highlighted its potential in targeting specific pathways involved in tumor growth and survival, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Another area of investigation is the antimicrobial efficacy of this compound. Preliminary studies suggest that it may possess activity against certain bacterial strains and fungi. This could be particularly beneficial in developing new antibiotics or antifungal agents amidst rising resistance to current treatments .

Central Nervous System (CNS) Effects

The compound's ability to cross the blood-brain barrier has led to studies exploring its neuroprotective effects. Research suggests it may have implications in treating neurodegenerative diseases due to its potential to modulate neurotransmitter systems and reduce oxidative stress .

Materials Science

Fluorinated Polymers

this compound can be used in synthesizing fluorinated polymers. The incorporation of trifluoromethyl groups enhances the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications such as coatings and adhesives .

Nanocomposites

Research has explored the use of this compound in creating nanocomposites with enhanced mechanical properties. The trifluoromethyl group can improve the interaction between the matrix and filler materials, leading to improved strength and durability in various applications .

Research Tool

Chemical Probe for Biological Studies

Due to its unique structure, this compound serves as a valuable chemical probe in biological research. It can be utilized to investigate specific biological pathways or molecular interactions within cells. This application is particularly relevant in pharmacological studies where understanding drug-receptor interactions is crucial .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The trifluoromethyl group distinguishes this compound from other tetrahydroquinazolin-4-ol derivatives. Key comparisons include:

Table 1: Physicochemical Properties of Selected Tetrahydroquinazolin-4-ol Derivatives

Biological Activity

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-ol is a heterocyclic compound belonging to the quinazoline class. Its unique structure, characterized by the presence of a trifluoromethyl group and a hydroxyl moiety, enhances its chemical stability and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : CHFNO

- Molecular Weight : 218.176 g/mol

- CAS Number : 147750-20-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity and binding affinity to enzymes and receptors. This interaction can lead to modulation of enzyme activity and influence several biological pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For example, derivatives of quinazoline compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that some derivatives exhibit potency comparable to standard antibiotics like ampicillin .

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. In vitro studies demonstrated its capacity to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies and Research Findings

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(Trifluoromethyl)quinazoline | Lacks hydroxyl group | Lower enzyme inhibition |

| 5,6,7,8-Tetrahydroquinazolin-4-ol | Lacks trifluoromethyl group | Reduced stability and activity |

| 2-(Trifluoromethyl)-4-hydroxyquinoline | Different ring structure | Varying antimicrobial properties |

Q & A

Q. What are the primary synthetic routes for 2-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-ol?

The compound is synthesized via two main approaches:

- Mannich Reaction : Reacting 5,6,7,8-tetrahydroquinazolin-4-ol derivatives with formaldehyde and methylamine in ethanol under reflux (70–80°C) to introduce the trifluoromethyl group .

- Microwave-Assisted Synthesis : Optimized protocols using microwave irradiation reduce reaction times (e.g., 30–60 minutes) and improve yields (~57%) compared to conventional heating . Purification typically involves column chromatography with solvents like ethyl acetate/methanol (25:1) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR confirm structural integrity, particularly the trifluoromethyl group’s electronic environment .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 244.22 g/mol for ) and fragmentation patterns .

- X-ray Crystallography : Resolves regioselectivity in substitution reactions (e.g., position of trifluoromethyl group) .

Q. What are the primary biological targets of this compound?

Derivatives inhibit enzymes such as:

- Dihydrofolate Reductase (DHFR) : Critical for folate metabolism in Mycobacterium tuberculosis (binding affinity : 2.3–4.8 µM) .

- β-Glucosidase : Implicated in glucose metabolism, with IC values of 12–18 µM in diabetes-related assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

- Solvent Selection : Ethanol or DMF improves solubility of intermediates .

- Catalysis : Lewis acids (e.g., ZnCl) accelerate Mannich reactions, achieving >80% yield .

- Temperature Control : Microwave synthesis at 100–120°C minimizes side products .

Q. What computational strategies predict binding modes with biological targets?

- AutoDock Vina : Use a search space of 20 ų centered on the enzyme active site, with exhaustiveness set to 32 for accurate pose prediction. Vina’s scoring function outperforms AutoDock 4 in binding energy calculations (RMSD <1.5 Å) .

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories (e.g., GROMACS/AMBER) .

Q. How to resolve contradictions in reported bioactivity data?

- Enzyme Assay Variability : Standardize protocols (e.g., pH 7.4 buffer, 37°C) to minimize discrepancies in IC values .

- Structural Confirmation : Verify regiochemistry of derivatives via F NMR to rule out positional isomers affecting activity .

Q. What strategies improve selectivity in substitution reactions?

- Directing Groups : Install electron-withdrawing groups (e.g., nitro) at C2 to favor trifluoromethylation at C4 .

- Catalytic Systems : Pd(OAc)/Xantphos enables Suzuki couplings with arylboronic acids, retaining the tetrahydroquinazoline core .

Q. How does the trifluoromethyl group influence stability and storage?

- Hydrolytic Stability : Store at -20°C in anhydrous DMSO to prevent decomposition (t >6 months).

- Photostability : UV/Vis studies show <5% degradation under inert atmospheres (argon) .

Q. What retrosynthetic approaches are feasible for derivatives?

Q. How to establish structure-activity relationships (SAR) for antitubercular activity?

- Key Modifications :

| Position | Modification | Effect on MIC (µg/mL) |

|---|---|---|

| C2 | -CF | 1.2 (vs. 8.4 for -CH) |

| C4 | -OH → -OCH | Loss of activity (MIC >50) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.